2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-N-ethyl-acetamide
Overview
Description
The compound “(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid [1-dimethylamino-meth-(E)-ylidene]-hydrazide” is similar to the one you’re asking about . It has a molecular weight of 340.76 and is stored at room temperature .
Molecular Structure Analysis
The compound “(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid [1-dimethylamino-meth-(E)-ylidene]-hydrazide” has a molecular formula of C11H12ClF3N4OS . The InChI code is 1S/C11H12ClF3N4OS/c1-19(2)6-16-18-9(20)5-21-10-4-7(11(13,14)15)3-8(12)17-10/h3-4,6H,5H2,1-2H3,(H,18,20)/b16-6+ .
Physical And Chemical Properties Analysis
The compound “(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid [1-dimethylamino-meth-(E)-ylidene]-hydrazide” has a predicted boiling point of 404.6±55.0 °C and a predicted density of 1.53±0.1 g/cm3 . Its pKa is predicted to be 14.00±0.70 .
Scientific Research Applications
Intramolecular Cyclization and Synthesis of Pyridinones The compound 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides, related to the chemical , is involved in intramolecular cyclization processes. This leads to the formation of pyridin-2(1H)-ones, which contain a divalent sulfur atom. These compounds have been studied for bromination, nitration, and alkylation, expanding their potential utility in synthetic chemistry (Savchenko et al., 2020).
Anticancer Properties A related chemical, 2-chloro N-aryl substitutedacetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol, has been synthesized and screened for cytotoxicity against various cancer cell lines. Some of these compounds showed significant cytotoxicity, suggesting potential as anticancer agents (Vinayak et al., 2014).
Thrombin Inhibition 2-(2-Chloro-6-fluorophenyl)acetamides, which are structurally related to the queried compound, have demonstrated potent thrombin inhibition. This finding is significant for the development of new anticoagulant drugs (Lee et al., 2007).
Antimicrobial Activity N-[4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridine-4yl-4H-[1,2,4]triazole-3-ylsulfanyl)-acetamide, another related compound, has been synthesized and evaluated for its antimicrobial properties. These findings suggest potential applications in treating bacterial and fungal infections (Mahyavanshi et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-ethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2OS/c1-2-15-8(17)5-18-9-4-6(10(12,13)14)3-7(11)16-9/h3-4H,2,5H2,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJRRRIOYQPXIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CSC1=NC(=CC(=C1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-N-ethyl-acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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